Cas no 1805176-24-2 (Ethyl 4-cyano-3-iodo-5-methylbenzoate)

Ethyl 4-cyano-3-iodo-5-methylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-cyano-3-iodo-5-methylbenzoate
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- インチ: 1S/C11H10INO2/c1-3-15-11(14)8-4-7(2)9(6-13)10(12)5-8/h4-5H,3H2,1-2H3
- InChIKey: IQNKADNFZFQRDZ-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(=O)OCC)C=C(C)C=1C#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 284
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 50.1
Ethyl 4-cyano-3-iodo-5-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010011943-500mg |
Ethyl 4-cyano-3-iodo-5-methylbenzoate |
1805176-24-2 | 97% | 500mg |
790.55 USD | 2021-07-06 | |
Alichem | A010011943-1g |
Ethyl 4-cyano-3-iodo-5-methylbenzoate |
1805176-24-2 | 97% | 1g |
1,445.30 USD | 2021-07-06 | |
Alichem | A010011943-250mg |
Ethyl 4-cyano-3-iodo-5-methylbenzoate |
1805176-24-2 | 97% | 250mg |
499.20 USD | 2021-07-06 |
Ethyl 4-cyano-3-iodo-5-methylbenzoate 関連文献
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
Ethyl 4-cyano-3-iodo-5-methylbenzoateに関する追加情報
Ethyl 4-cyano-3-iodo-5-methylbenzoate (CAS No. 1805176-24-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-cyano-3-iodo-5-methylbenzoate (CAS No. 1805176-24-2) is a highly valuable intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of novel therapeutic agents. This compound, characterized by its unique structural features, has garnered significant attention due to its utility in constructing complex molecular architectures essential for drug discovery and development.
The structural motif of Ethyl 4-cyano-3-iodo-5-methylbenzoate comprises a benzoate backbone substituted with a cyano group at the 4-position, an iodine atom at the 3-position, and a methyl group at the 5-position. This specific arrangement imparts distinct reactivity patterns, making it an attractive building block for synthetic chemists. The presence of the cyano group not only enhances electrophilicity but also facilitates further functionalization through nucleophilic addition reactions. Meanwhile, the iodine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in constructing biaryl structures prevalent in many bioactive molecules.
In recent years, the demand for efficient and scalable synthetic routes to complex pharmaceuticals has driven extensive research into novel intermediates like Ethyl 4-cyano-3-iodo-5-methylbenzoate. One notable application of this compound is in the synthesis of kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The benzoate scaffold is a common feature in many kinase inhibitors due to its ability to mimic natural substrates and interact with specific binding pockets on the enzyme. The cyano and iodine substituents provide additional points for chemical manipulation, enabling medicinal chemists to fine-tune potency and selectivity.
Recent advancements in synthetic methodologies have further highlighted the utility of Ethyl 4-cyano-3-iodo-5-methylbenzoate. For instance, transition-metal-catalyzed reactions have been leveraged to introduce diverse functional groups onto the benzoate core with high efficiency. A particularly noteworthy example is the use of palladium-catalyzed cross-coupling reactions to generate biaryl systems, which are integral to many pharmacophores. These reactions often proceed under mild conditions and with excellent regioselectivity, making them ideal for industrial-scale production.
The incorporation of computational chemistry has also played a significant role in optimizing synthetic strategies involving Ethyl 4-cyano-3-iodo-5-methylbenzoate. Molecular modeling studies have been employed to predict reaction outcomes and identify optimal reaction conditions. Such computational approaches not only accelerate the discovery process but also reduce experimental costs by minimizing trial-and-error experimentation. This synergy between experimental chemistry and computational methods underscores the importance of interdisciplinary collaboration in modern drug discovery.
Another emerging application of Ethyl 4-cyano-3-iodo-5-methylbenzoate is in the field of materials science. The unique electronic properties of its benzoate core make it a promising candidate for developing organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored its potential as a building block for conjugated polymers, which exhibit desirable optoelectronic characteristics due to their extended π-conjugation systems. These materials are being investigated for use in flexible electronics and energy-efficient lighting technologies.
The pharmaceutical industry's relentless pursuit of innovative therapeutics continues to drive demand for specialized intermediates like Ethyl 4-cyano-3-iodo-5-methylbenzoate. Its versatility in facilitating diverse chemical transformations makes it an indispensable tool for medicinal chemists seeking to develop next-generation drugs. As synthetic methodologies evolve and new applications emerge, this compound is poised to remain at the forefront of pharmaceutical innovation.
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